molecular formula C13H11ClN4O B582425 2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one CAS No. 1234479-75-4

2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one

Cat. No.: B582425
CAS No.: 1234479-75-4
M. Wt: 274.708
InChI Key: LYOSDZFHLPULJC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one emerged from the broader exploration of diazepine-containing compounds that began in the mid-20th century. The diazepine scaffold was first recognized as a privileged structure when researchers investigating cholecystokinin antagonists observed that compounds containing this core appeared frequently among successful therapeutics. This recognition led to the formal designation of benzodiazepines as privileged structures, a term that was subsequently extended to related heterocyclic systems including the benzopyrimido-diazepinone family.

The specific compound 2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one was developed as part of systematic efforts to explore structure-activity relationships within the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]diazepin-6-one scaffold. Research conducted in the early 2000s demonstrated that this particular scaffold could provide ligands for diverse biological targets, establishing it as a versatile template for medicinal chemistry applications. The compound's discovery was facilitated by advances in synthetic methodology that enabled the efficient preparation of pyrimido-diazepine derivatives through multi-step organic reactions involving acylation and cyclization sequences.

Initial investigations into benzopyrimido-diazepinone compounds were driven by their structural similarity to known kinase inhibitors and their potential to interact with adenosine triphosphate binding sites in various enzymes. The development of efficient synthetic routes, including the use of haloacyl halides as biselectrophilic reagents, enabled researchers to systematically explore the chemical space around this scaffold. These early synthetic efforts laid the groundwork for the subsequent identification of 2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one as a compound of interest within this chemical class.

Table 1: Key Chemical Properties of 2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one

Property Value
Chemical Abstracts Service Number 1234479-75-4
Molecular Formula C13H11ClN4O
Molecular Weight 274.71 g/mol
Purity (Commercial) 98%
Compound Class Heterocyclic Building Blocks

Significance in Heterocyclic Chemistry

The significance of 2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one in heterocyclic chemistry stems from its membership in the privileged scaffold family of benzopyrimido-diazepinones, which have demonstrated exceptional versatility in drug discovery applications. The compound represents a sophisticated example of how multiple heterocyclic rings can be fused to create molecular frameworks capable of interacting with diverse biological targets through varied binding modes and conformational preferences.

The diazepine component of this compound contributes significantly to its chemical importance, as 1,4-diazepines are recognized for their ability to function as topological mimetics of peptide structures. The fully saturated nature of the diazepine ring, composed of sp3-hybridized atoms, allows for considerable torsional bond flexibility, resulting in high conformational mobility that can be strategically controlled through the incorporation of additional rings and substituents. This conformational flexibility is particularly valuable in medicinal chemistry applications where precise molecular recognition is required.

The benzopyrimido-diazepinone scaffold has been successfully utilized to develop inhibitors for multiple kinase families, demonstrating its broad applicability in enzyme inhibition. Research has shown that compounds based on this scaffold can effectively target phosphoinositide 3-kinase delta and gamma isoforms, providing selective inhibition with comparable biochemical potency to established therapeutics. Additionally, the scaffold has proven effective for targeting doublecortin-like kinase 1, a serine/threonine kinase overexpressed in gastrointestinal cancers.

Table 2: Biological Target Applications of the Benzopyrimido-diazepinone Scaffold

Target Kinase Application Reference
Phosphoinositide 3-kinase delta/gamma Hematological malignancies
Doublecortin-like kinase 1/2 Gastrointestinal cancers
Big mitogen-activated protein kinase 1 Cancer therapeutics
Receptor tyrosine kinases Multiple cancer types

The structural complexity of 2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one allows for extensive structure-activity relationship exploration through systematic modification of substituents at various positions on the fused ring system. The presence of the chlorine atom at position 2 and methyl groups at positions 5 and 11 provides specific steric and electronic effects that can be fine-tuned to optimize biological activity and selectivity profiles. This level of structural sophistication makes the compound particularly valuable for lead optimization efforts in pharmaceutical research.

The compound's significance is further enhanced by its role in advancing understanding of kinase inhibitor design principles. Studies utilizing derivatives of this scaffold have provided insights into binding modes, selectivity determinants, and structure-activity relationships that inform broader approaches to kinase inhibitor development. The availability of crystallographic data for related compounds has enabled detailed structural analysis of protein-ligand interactions, contributing to rational drug design efforts targeting various therapeutic areas.

Properties

IUPAC Name

2-chloro-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-17-9-6-4-3-5-8(9)12(19)18(2)10-7-15-13(14)16-11(10)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOSDZFHLPULJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one typically involves multi-step organic reactions

    Formation of Benzodiazepine Core: The initial step involves the condensation of an ortho-phenylenediamine with a suitable diketone under acidic conditions to form the benzodiazepine core.

    Pyrimidine Ring Formation: The benzodiazepine intermediate is then reacted with a formamide derivative to introduce the pyrimidine ring, typically under reflux conditions.

    Chlorination and Methylation: The final steps involve chlorination using reagents like thionyl chloride and methylation using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of reduced diazepine derivatives.

Scientific Research Applications

2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Pharmacology: The compound is investigated for its potential as a central nervous system depressant, similar to other benzodiazepines.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the synthesis of more complex pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes like kinases or proteases, which are crucial for cell signaling and proliferation.

    Receptor Binding: The compound may bind to GABA receptors in the central nervous system, exerting a calming effect.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar central nervous system effects.

    Chlorodiazepoxide: Another benzodiazepine with anxiolytic properties.

    Pyrimido[5,4-b][1,4]diazepines: A class of compounds with similar fused ring structures.

Uniqueness

2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which can significantly influence its biological activity and chemical reactivity compared to other benzodiazepines and pyrimido[5,4-b][1,4]diazepines.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Biological Activity

2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one is a compound that belongs to the class of benzo[e]pyrimido derivatives. Its unique structure enables various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₁₁ClN₄O
  • Molecular Weight : 274.71 g/mol
  • CAS Number : 1234479-75-4

The compound has been identified as a selective inhibitor of BMK1 (Big MAP Kinase 1), which is involved in various cellular processes including proliferation and survival. The structure-activity relationship (SAR) studies have shown that modifications at specific positions of the molecule can enhance its inhibitory potency against BMK1. For example, substituents at the 2-position and 4-position of the aniline moiety have been explored to optimize binding affinity and selectivity .

Inhibition of Kinases

Research indicates that this compound exhibits potent inhibitory activity against BMK1 with a dissociation constant (KdK_d) reported at 19 nM and an IC₅₀ value for cellular inhibition at approximately 0.19 μM . This suggests significant potential for therapeutic applications in conditions where BMK1 is implicated.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various human tumor cell lines. Notably, it demonstrated selective cytotoxicity against HeLa cells when stimulated with epidermal growth factor (EGF), indicating its potential role in cancer treatment .

Case Study 1: Cancer Cell Lines

A study evaluated the effects of the compound on different human tumor cell lines (LCLC-103H, 5637, and A-427). The results indicated that the compound exhibited significant cytotoxic effects, particularly in EGF-stimulated cells. This suggests that its mechanism may involve modulation of signaling pathways activated by growth factors .

Case Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies conducted on animal models have shown favorable absorption and distribution characteristics for this compound. Its ability to penetrate biological membranes effectively positions it as a candidate for further development in targeted therapies .

Data Table: Biological Activity Overview

Activity Value/Description
BMK1 Inhibition KdK_d 19 nM
Cellular IC₅₀ 0.19 μM
Cytotoxicity (HeLa cells) Significant upon EGF stimulation
Pharmacokinetics Favorable absorption and distribution

Q & A

Q. What are the key physicochemical properties of this compound, and how are they validated experimentally?

The compound has a molecular formula C₁₃H₁₁ClN₄O , molecular weight 274.71 g/mol , and CAS number 1234479-75-4 . Purity (>98%) is typically confirmed via reverse-phase HPLC with a C18 column, using acetonitrile/water gradients under UV detection (λ = 254 nm) . Melting point, solubility, and stability under varying pH/temperature conditions should be experimentally determined for specific assay buffers.

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

A common route involves cyclocondensation of substituted benzodiazepine precursors with chloro-pyrimidine derivatives. For example, 11-cyclopentyl-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5-methyl analogs are synthesized via Pd-catalyzed coupling and microwave-assisted cyclization, achieving ~60–75% yields . Optimize yields by controlling reaction temperature (80–120°C), anhydrous conditions, and purification via flash chromatography (silica gel, ethyl acetate/hexane) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural validation requires ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), HRMS (ESI+ mode), and FT-IR to confirm functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) . X-ray crystallography may resolve stereochemistry in analogs .

Advanced Research Questions

Q. What kinase selectivity profiles are reported, and how are off-target effects mitigated?

The compound scaffold selectively inhibits ERK5/BMK1 (IC₅₀ = 13–20 nM) and LRRK2 (IC₅₀ = 6–13 nM), with >470-fold selectivity over other kinases (e.g., EGFR, MAPK1) . Mitigate off-target effects by:

  • Using kinome-wide profiling (e.g., KINOMEscan®) to identify cross-reactivity.
  • Introducing substituents at C2 (e.g., amino groups) to enhance ERK5 binding affinity .

Q. How do discrepancies in tissue-specific pharmacodynamics (e.g., brain vs. kidney) arise, and how are they resolved?

In mice, LRRK2-IN-1 (a derivative) dephosphorylates LRRK2 in kidneys but not brains due to poor blood-brain barrier (BBB) penetration . To address this:

  • Modify lipophilicity (clogP < 3) via PEGylation or prodrug strategies.
  • Use LC-MS/MS to quantify brain/plasma ratios in PK/PD studies .

Q. What computational methods are employed to model SAR for kinase inhibition?

  • Molecular docking (AutoDock Vina) into ERK5’s ATP-binding pocket (PDB: 4IC8) identifies key interactions (e.g., H-bond with Met90) .
  • 3D-QSAR (CoMFA) optimizes substituents at C5/C11 for potency .
  • MD simulations (CHARMM36m) validate binding stability over 100 ns trajectories .

Q. How are contradictory data in cellular vs. enzymatic assays reconciled?

For example, ERK5 inhibitors may show reduced efficacy in cellulo due to compensatory pathways (e.g., ERK1/2 activation). Strategies include:

  • Combination studies with MEK inhibitors (e.g., trametinib).
  • Phospho-proteomics (LC-MS/MS) to map downstream signaling .

Methodological Tables

Table 1. Key Kinase Inhibition Data

KinaseIC₅₀ (nM)Selectivity (vs. ERK5)
ERK5/BMK113–201x
LRRK26–132–3x
EGFR>10,000>500x

Table 2. Synthetic Optimization Parameters

ParameterOptimal Range
Reaction Temp.80–120°C
CatalystPd(OAc)₂/XPhos
PurificationFlash chromatography
Yield60–75%

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